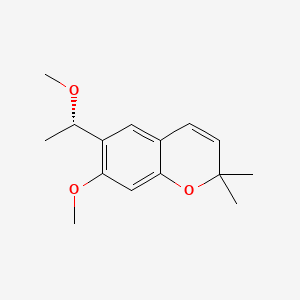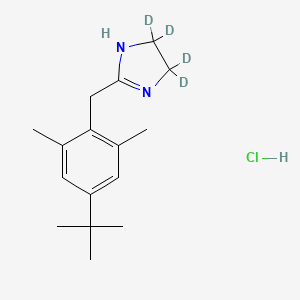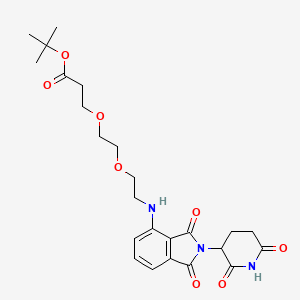
Thalidomide-4-NH-PEG2-COO(t-Bu)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-4-NH-PEG2-COO(t-Bu) is a modified form of Thalidomide, a compound known for its historical use as a sedative and its later discovery as an immunomodulatory drug. This compound is specifically designed to act as a Cereblon ligand, which is crucial in the recruitment of CRBN protein. The t-Bu protecting group at the end of Thalidomide-4-NH-PEG2-COO(t-Bu) can be removed under acidic conditions, making it a key intermediate in the synthesis of PROTAC molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-4-NH-PEG2-COO(t-Bu) involves the modification of Thalidomide with a t-Bu group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated to introduce a reactive group.
PEGylation: The activated Thalidomide is then reacted with polyethylene glycol (PEG) to form Thalidomide-PEG.
Introduction of t-Bu Group: The PEGylated Thalidomide is further reacted with a t-Bu group to form Thalidomide-4-NH-PEG2-COO(t-Bu).
Industrial Production Methods
Industrial production of Thalidomide-4-NH-PEG2-COO(t-Bu) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Thalidomide are activated using industrial-grade reagents.
Continuous PEGylation: The activated Thalidomide is continuously reacted with PEG in a controlled environment.
Batch Addition of t-Bu Group: The final step involves the batch-wise addition of the t-Bu group under acidic conditions to ensure complete reaction
Chemical Reactions Analysis
Types of Reactions
Thalidomide-4-NH-PEG2-COO(t-Bu) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The t-Bu group can be substituted under acidic conditions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic conditions, typically using hydrochloric acid or sulfuric acid, are employed to remove the t-Bu group
Major Products
The major products formed from these reactions include various derivatives of Thalidomide-4-NH-PEG2-COO(t-Bu) with different functional groups replacing the t-Bu group .
Scientific Research Applications
Thalidomide-4-NH-PEG2-COO(t-Bu) has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of PROTAC molecules, which are used for targeted protein degradation.
Biology: The compound is used to study protein-protein interactions and the role of Cereblon in cellular processes.
Medicine: Thalidomide-4-NH-PEG2-COO(t-Bu) is used in the development of new therapeutic agents for cancer and other diseases.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
Thalidomide-4-NH-PEG2-COO(t-Bu) exerts its effects by acting as a Cereblon ligand. It recruits the CRBN protein, which is involved in the ubiquitin-proteasome pathway. This recruitment leads to the degradation of target proteins, thereby modulating various cellular processes. The t-Bu group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-cancer properties.
Uniqueness
Thalidomide-4-NH-PEG2-COO(t-Bu) is unique due to its t-Bu modification, which allows it to act as a key intermediate in the synthesis of PROTAC molecules. This modification enhances its ability to recruit CRBN protein and participate in targeted protein degradation .
Properties
Molecular Formula |
C24H31N3O8 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H31N3O8/c1-24(2,3)35-19(29)9-11-33-13-14-34-12-10-25-16-6-4-5-15-20(16)23(32)27(22(15)31)17-7-8-18(28)26-21(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,28,30) |
InChI Key |
QVCGYZSGWDGIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


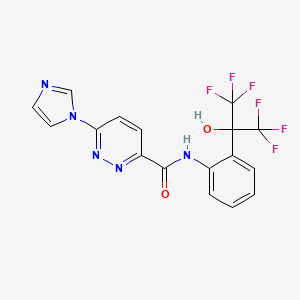
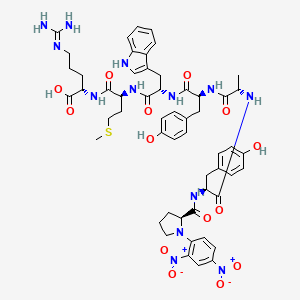
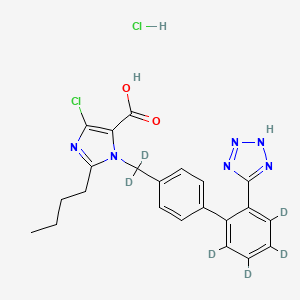
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)
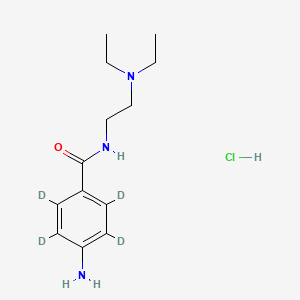

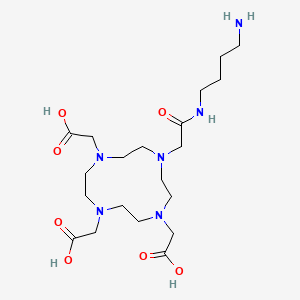

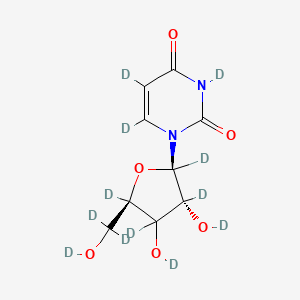
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

